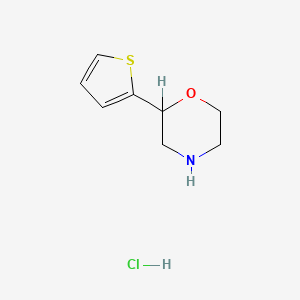
4-(2-aminopropyl)phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminopropyl)phenol hydrobromide, also known as hydroxyamphetamine, is a derivative of amphetamines . It is an amphetamine metabolite with sympathomimetic effects . It is sometimes called alpha-methyltyramine .
Molecular Structure Analysis
The molecular formula of 4-(2-aminopropyl)phenol hydrobromide is C9H14BrNO . Its molecular weight is 232.12 g/mol . The InChI code is 1S/C9H13NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H .Chemical Reactions Analysis
Phenols, including 4-(2-aminopropyl)phenol hydrobromide, don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 189-192°C . It is stored at room temperature .科学的研究の応用
Neuroscience
4-(2-aminopropyl)phenol hydrobromide: is recognized for its role as a central nervous system stimulant. It’s used in neuroscience research to study the effects of sympathomimetic drugs on the brain and nervous system. This compound can help in understanding the neural mechanisms of stimulants and their therapeutic potential for neurological disorders .
Pharmacology
In pharmacology, this compound is utilized as a mydriatic agent for diagnostic purposes. It’s particularly used in eye drops to dilate the pupil, allowing for examination of the eye’s interior. This application is crucial in diagnosing conditions like Horner’s syndrome, where pupil response is a key diagnostic indicator .
Biochemistry
4-(2-aminopropyl)phenol hydrobromide: serves as an important intermediate in biochemical research. It’s used in the synthesis of various biochemical compounds and can be employed to study enzyme-catalyzed reactions, especially those involving monoamine oxidases which are pivotal in neurotransmitter metabolism .
Materials Science
In materials science, this compound’s derivatives are explored for their potential use in creating new materials. Its phenolic structure makes it a candidate for polymer synthesis, which could lead to the development of new plastics or resins with unique properties for industrial applications .
Environmental Science
Environmental scientists use 4-(2-aminopropyl)phenol hydrobromide to study the environmental impact of phenolic compounds. Its behavior in ecosystems, especially water systems, and its effects on marine life are areas of active research. This research is vital for developing strategies to mitigate the environmental risks posed by phenolic pollutants .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it’s used as a standard or reagent in various analytical techniques. Its well-defined properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .
作用機序
Target of Action
4-(2-Aminopropyl)phenol hydrobromide, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions .
Biochemical Pathways
The release of norepinephrine triggered by 4-(2-Aminopropyl)phenol hydrobromide affects various biochemical pathways. Norepinephrine binds to adrenergic receptors, leading to a cascade of reactions that result in the physiological effects associated with the sympathetic nervous system .
Pharmacokinetics
The compound is intended for local use only, specifically as ophthalmic (eye) drops .
Result of Action
The primary result of the action of 4-(2-Aminopropyl)phenol hydrobromide is mydriasis , or dilation of the pupil . This is useful for diagnostic purposes, such as in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .
Action Environment
The action, efficacy, and stability of 4-(2-Aminopropyl)phenol hydrobromide can be influenced by various environmental factors. As it is intended for local use only, these factors are primarily related to the conditions of the eye and surrounding tissues .
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropyl)phenol hydrobromide involves the reaction of 4-hydroxyphenethylamine with hydrobromic acid.", "Starting Materials": [ "4-hydroxyphenethylamine", "Hydrobromic acid" ], "Reaction": [ "Add 4-hydroxyphenethylamine to a round-bottom flask", "Add hydrobromic acid to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 4-(2-aminopropyl)phenol hydrobromide" ] } | |
CAS番号 |
306-21-8 |
製品名 |
4-(2-aminopropyl)phenol hydrobromide |
分子式 |
C9H14BrNO |
分子量 |
232.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




